1-(4-Fluoropyridin-2-yl)ethanone hydrochloride
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Overview
Description
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride is a chemical compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom at the 4-position of the pyridine ring and an ethanone group at the 2-position makes this compound unique. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 4-fluoropyridine with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the process.
Reaction Conditions: The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride involves large-scale chemical reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the product
Chemical Reactions Analysis
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: It has potential applications in drug discovery and development. Researchers explore its effects on different biological targets to identify new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone, 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone, and 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone share structural similarities.
Uniqueness: The presence of the fluorine atom at the 4-position and the ethanone group at the 2-position in 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride provides it with unique chemical properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C7H7ClFNO |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
1-(4-fluoropyridin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H6FNO.ClH/c1-5(10)7-4-6(8)2-3-9-7;/h2-4H,1H3;1H |
InChI Key |
AHIXECIRTBXIMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)F.Cl |
Origin of Product |
United States |
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